![molecular formula C22H20N4OS B14203886 n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(4-ethylphenyl)urea CAS No. 832694-56-1](/img/structure/B14203886.png)
n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(4-ethylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n’-(4-ethylphenyl)urea is a synthetic organic molecule with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thienopyridine core, an aminophenyl group, and an ethylphenyl urea moiety. Its molecular formula is C20H18N4OS .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n’-(4-ethylphenyl)urea typically involves multiple steps, starting with the preparation of the thienopyridine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The aminophenyl group is then introduced through a nucleophilic substitution reaction, followed by the coupling of the ethylphenyl urea moiety.
Example Synthetic Route:
Cyclization Reaction: The thienopyridine core is synthesized by cyclizing a precursor compound in the presence of a suitable catalyst.
Nucleophilic Substitution: The aminophenyl group is introduced by reacting the thienopyridine core with an appropriate amine under basic conditions.
Urea Coupling: The final step involves coupling the aminophenyl-thienopyridine intermediate with an ethylphenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n’-(4-ethylphenyl)urea: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n’-(4-ethylphenyl)urea: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n’-(4-ethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or other signaling proteins, leading to downstream effects on cellular processes.
相似化合物的比较
n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n’-(4-ethylphenyl)urea: can be compared with other similar compounds, such as:
- n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]acetamide
- n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n’-(3-bromophenyl)urea
These compounds share structural similarities but may differ in their specific functional groups and overall properties. The unique combination of the thienopyridine core, aminophenyl group, and ethylphenyl urea moiety in n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n’-(4-ethylphenyl)urea contributes to its distinct chemical and biological activities.
属性
CAS 编号 |
832694-56-1 |
|---|---|
分子式 |
C22H20N4OS |
分子量 |
388.5 g/mol |
IUPAC 名称 |
1-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]-3-(4-ethylphenyl)urea |
InChI |
InChI=1S/C22H20N4OS/c1-2-14-3-7-16(8-4-14)25-22(27)26-17-9-5-15(6-10-17)18-13-28-19-11-12-24-21(23)20(18)19/h3-13H,2H2,1H3,(H2,23,24)(H2,25,26,27) |
InChI 键 |
OSDGOAJXTWSYJM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


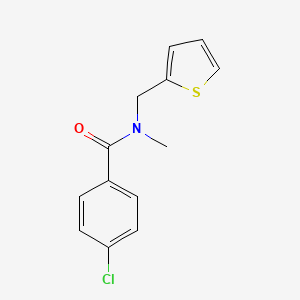
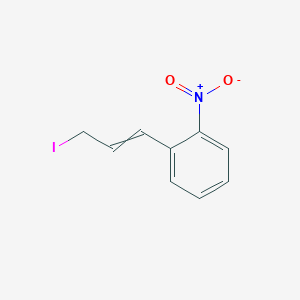

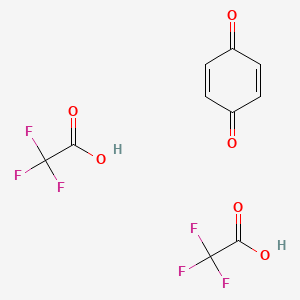
![1-Heptanol, 3-[(2-bromophenyl)ethenylidene]-](/img/structure/B14203843.png)
![5-{[(Pyridin-2-yl)imino]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14203845.png)

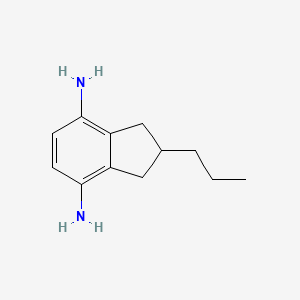

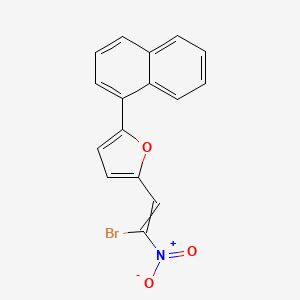
![tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14203874.png)

![1-[3-(2-Chloroethyl)phenyl]octan-1-one](/img/structure/B14203902.png)
![2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine](/img/structure/B14203909.png)
